molecular formula C8H8FIO B14769099 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene

1-Fluoro-5-iodo-2-methoxy-4-methylbenzene

Cat. No.: B14769099
M. Wt: 266.05 g/mol
InChI Key: CWXHAQZXWRYPLB-UHFFFAOYSA-N
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Description

1-Fluoro-5-iodo-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, featuring fluorine, iodine, methoxy, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 1-fluoro-2-methoxy-4-methylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction conditions often require a solvent like acetic acid and a temperature range of 50-70°C to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of compounds like 1-fluoro-5-amino-2-methoxy-4-methylbenzene.

    Oxidation: Formation of 1-fluoro-5-iodo-2-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 1-fluoro-2-methoxy-4-methylbenzene.

Scientific Research Applications

1-Fluoro-5-iodo-2-methoxy-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways.

Comparison with Similar Compounds

  • 1-Fluoro-4-iodo-2-methoxy-5-methylbenzene
  • 1-Fluoro-2-iodo-3-methoxy-4-methylbenzene

Comparison: 1-Fluoro-5-iodo-2-methoxy-4-methylbenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. For example, the position of the iodine atom can affect the compound’s ability to undergo substitution reactions compared to its isomers.

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

1-fluoro-5-iodo-2-methoxy-4-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,1-2H3

InChI Key

CWXHAQZXWRYPLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)F)OC

Origin of Product

United States

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